molecular formula C11H8FNS B8276059 2-But-3-ynyl-5-fluoro-benzo[d]thiazole

2-But-3-ynyl-5-fluoro-benzo[d]thiazole

Cat. No. B8276059
M. Wt: 205.25 g/mol
InChI Key: NFERUTGEVFOVQM-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (220 mg, 1.39 mmol) and 2-but-3-ynyl-5-fluoro-benzo[d]thiazole (286 mg, 1.39 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 38 mg-(0.13 mmol, 100%) of 5-fluoro-2-(4-pyridin-2-yl)but 3-ynyl)benzo[d]thiazole as an orange solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[S:13][C:14]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][C:15]=2[N:16]=1)[CH2:9][C:10]#[CH:11]>>[F:21][C:18]1[CH:19]=[CH:20][C:14]2[S:13][C:12]([CH2:8][CH2:9][C:10]#[C:11][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=3)=[N:16][C:15]=2[CH:17]=1.[S:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=[CH:12]1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
286 mg
Type
reactant
Smiles
C(CC#C)C=1SC2=C(N1)C=C(C=C2)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)CCC#CC2=NC=CC=C2)C1
Name
Type
product
Smiles
S1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.